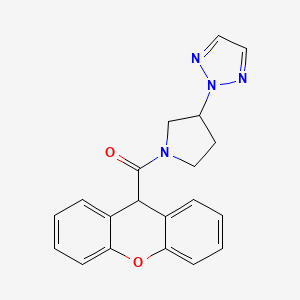
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Characterization
Recent studies have focused on the synthesis and characterization of compounds related to "(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone." For instance, research by Huang et al. (2021) on boric acid ester intermediates involving pyrrolidin-1-yl)methanone derivatives underlines the compound's relevance in synthesizing complex molecules. Their study details the three-step substitution reaction process used to obtain these compounds and their subsequent characterization through FTIR, NMR spectroscopy, and mass spectrometry. Furthermore, crystallographic and conformational analyses through X-ray diffraction and density functional theory (DFT) calculations provided insights into the molecular structures, optimizing the compounds for specific applications (Huang et al., 2021).
Anticancer and Antimicrobial Agents
Another area of research interest is the development of anticancer and antimicrobial agents. Malik and Khan (2014) synthesized novel derivatives of triazinyl and pyrrolidin-1-yl)methanone, evaluating their anticonvulsant activities and potential as sodium channel blockers. Their findings indicated that some derivatives exhibited significant efficacy and could be further explored as therapeutic agents for cancer and microbial infections (Malik & Khan, 2014).
Corrosion Inhibition
The application of 1,2,3-triazole derivatives, including compounds structurally related to "this compound," in corrosion inhibition for mild steel in acidic mediums has been studied. Ma et al. (2017) explored the effectiveness of triazole derivatives as corrosion inhibitors, showing that these compounds could efficiently protect metal surfaces from corrosion through a mechanism involving adsorption on the metal surface. This highlights the compound's potential industrial applications in protecting metals from corrosion (Ma et al., 2017).
Wirkmechanismus
Target of Action
It is known that both pyrrolidine and xanthone moieties are widely used in medicinal chemistry due to their diverse biological activities .
Mode of Action
It can be inferred from the structure that the pyrrolidine ring and the xanthone moiety could interact with biological targets in a specific manner . The triazole ring could also play a role in the interaction with its targets .
Biochemical Pathways
Compounds containing pyrrolidine and xanthone moieties have been reported to influence various biochemical pathways .
Pharmacokinetics
It is known that the pyrrolidine ring contributes to the efficient exploration of the pharmacophore space due to sp3-hybridization, which could potentially influence the compound’s bioavailability .
Result of Action
Compounds containing pyrrolidine and xanthone moieties have been reported to exhibit diverse biological activities .
Action Environment
It is known that the physicochemical properties of compounds can be influenced by environmental factors, which could potentially affect their action .
Eigenschaften
IUPAC Name |
[3-(triazol-2-yl)pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-20(23-12-9-14(13-23)24-21-10-11-22-24)19-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)19/h1-8,10-11,14,19H,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMWKDBMWKJTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2929399.png)

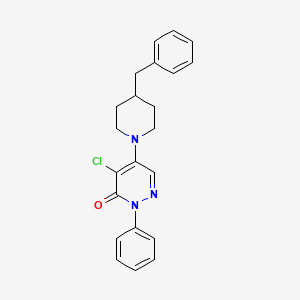
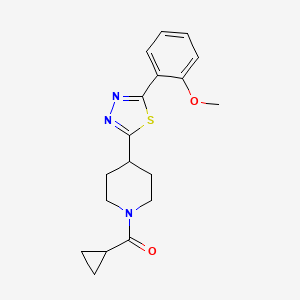

![4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2929405.png)
![6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2929407.png)
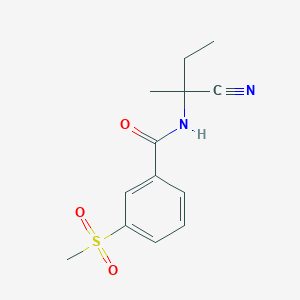
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2929410.png)
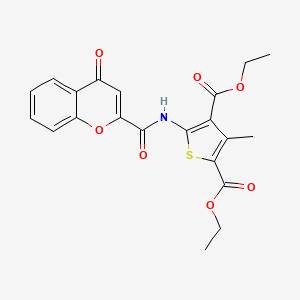
![8-(tert-butyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2929414.png)
![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)
